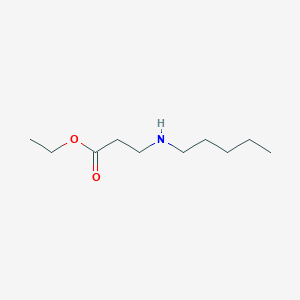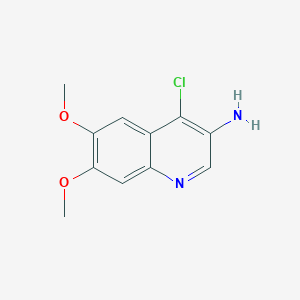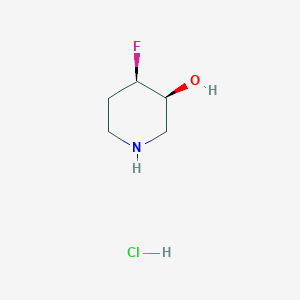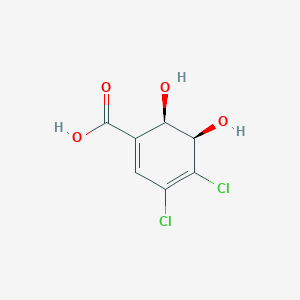
D4 Pregnane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D4 Pregnane can be synthesized through several methods, including the modification of natural steroids. One common approach involves the oxidation of pregnenolone to produce pregnane derivatives. The reaction conditions typically require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced techniques such as catalytic reactions and continuous flow chemistry to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: D4 Pregnane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation using reagents like bromine or iodine.
Major Products Formed: The major products formed from these reactions include various pregnane derivatives with different functional groups, which can be further utilized in research and development.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other steroid compounds and is used in the study of steroid metabolism.
Biology: D4 Pregnane is used to investigate the biological effects of steroid hormones on cellular processes.
Medicine: It has been explored for its potential therapeutic uses, including anti-inflammatory and immunosuppressive properties.
Industry: this compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which D4 Pregnane exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to steroid hormone receptors, such as glucocorticoid receptors, leading to the modulation of gene expression and cellular responses.
Pathways Involved: The compound influences various signaling pathways, including those involved in inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
Allopregnanolone: A neurosteroid with anxiolytic and antidepressant properties.
Pregnenolone sulfate: A sulfated form of pregnenolone with distinct biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFYGXQPXQEEM-MPVKRWKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)


![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)









